![molecular formula C17H12ClFN2O2S B2558503 2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 361471-10-5](/img/structure/B2558503.png)
2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, commonly known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, leading to severe respiratory and digestive problems. CFTR modulators work by targeting the underlying genetic defect that causes cystic fibrosis, restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Scientific Research Applications
- Anti-Inflammatory Agents : The compound’s structural features suggest potential anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways and its potential as a drug candidate for conditions like arthritis or inflammatory bowel diseases .
- Analgesics : Given its acetanilide backbone, this compound might exhibit analgesic properties. Studies explore its ability to modulate pain receptors and alleviate pain .
- Herbicides : The chlorophenoxy group hints at herbicidal activity. Researchers study its effectiveness in controlling weeds and its selectivity for specific plant species .
- Plant Growth Regulators : Investigations focus on whether this compound can influence plant growth, development, or stress responses .
- Building Blocks : Chemists use it as a building block for synthesizing more complex molecules. Its thiazole ring and fluorine substitution provide versatility in designing novel compounds .
- Functional Materials : Researchers explore its potential in creating functional materials, such as polymers or liquid crystals .
- Cancer Research : The combination of phenoxy, thiazole, and acetanilide motifs makes it interesting for anticancer drug development. Investigations focus on its effects on cancer cell lines and potential molecular targets .
- Antibacterial Agents : Researchers assess its antibacterial properties against various pathogens, aiming to develop new antibiotics .
- Environmental Fate and Behavior : Studies examine its degradation pathways, persistence, and potential environmental impact. Researchers evaluate its toxicity to aquatic organisms and soil microorganisms .
- Risk Assessment : Toxicologists investigate its safety profile, including potential mutagenicity or carcinogenicity .
- Enzyme Inhibition : Researchers explore whether this compound can inhibit specific enzymes, such as kinases or proteases. Such inhibition could have therapeutic implications .
- Metabolic Pathways : Investigations focus on how this compound interacts with metabolic pathways, including its potential as a metabolic modulator .
Pharmaceutical Research and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Synthesis
Medicinal Chemistry and Targeted Therapies
Environmental Science and Toxicology
Biochemical and Enzymatic Studies
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-12-3-7-14(8-4-12)23-9-16(22)21-17-20-15(10-24-17)11-1-5-13(19)6-2-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIFNSLURGXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
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